molecular formula C21H34N10O5 B14209180 L-Seryl-L-histidyl-L-histidyl-L-lysinamide CAS No. 834861-81-3

L-Seryl-L-histidyl-L-histidyl-L-lysinamide

Cat. No.: B14209180
CAS No.: 834861-81-3
M. Wt: 506.6 g/mol
InChI Key: STZGSLKKURJHMM-QAETUUGQSA-N
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Description

L-Seryl-L-histidyl-L-histidyl-L-lysinamide is a peptide compound composed of the amino acids serine, histidine, and lysine. Peptides like this compound are of significant interest in biochemistry and pharmacology due to their potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Seryl-L-histidyl-L-histidyl-L-lysinamide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed after each addition to allow the next amino acid to couple. The final peptide is cleaved from the resin and purified .

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve automated peptide synthesizers, which can handle large-scale production efficiently. These machines automate the repetitive steps of SPPS, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-histidyl-L-histidyl-L-lysinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to the formation of oxo-histidine derivatives .

Scientific Research Applications

L-Seryl-L-histidyl-L-histidyl-L-lysinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Seryl-L-histidyl-L-histidyl-L-lysinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The histidine residues can participate in catalytic activities, while the lysine residue can form ionic interactions with negatively charged molecules. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Seryl-L-histidyl-L-histidyl-L-lysinamide is unique due to its specific sequence of amino acids, which imparts distinct biological activities and potential therapeutic applications. The presence of two histidine residues may enhance its ability to participate in metal ion coordination and catalytic processes .

Properties

CAS No.

834861-81-3

Molecular Formula

C21H34N10O5

Molecular Weight

506.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide

InChI

InChI=1S/C21H34N10O5/c22-4-2-1-3-15(18(24)33)29-20(35)17(6-13-8-26-11-28-13)31-21(36)16(5-12-7-25-10-27-12)30-19(34)14(23)9-32/h7-8,10-11,14-17,32H,1-6,9,22-23H2,(H2,24,33)(H,25,27)(H,26,28)(H,29,35)(H,30,34)(H,31,36)/t14-,15-,16-,17-/m0/s1

InChI Key

STZGSLKKURJHMM-QAETUUGQSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CO)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CO)N

Origin of Product

United States

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